4-(4-氨基苯氧基)苯酚

描述

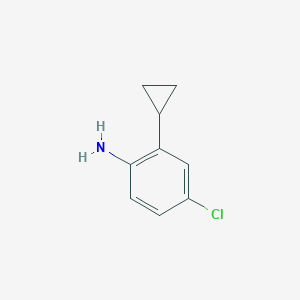

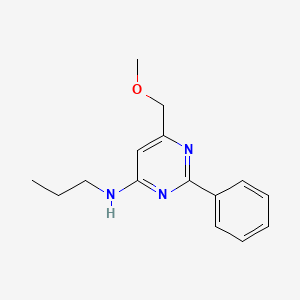

4-(4-Aminophenoxy)phenol is a chemical compound with the molecular formula C12H11NO2 . It has an average mass of 201.221 Da and a monoisotopic mass of 201.078979 Da .

Synthesis Analysis

The synthesis of 4-(4-Aminophenoxy)phenol involves a series of reactions. Initially, 4-(4-nitrophenoxy)phenol is synthesized via a nucleophilic substitution reaction of 1-fluoro-4-nitrobenzene with hydroquinone in the presence of K2CO3 in NMP . In the second step, 4-(4-nitrophenoxy)phenol is reduced to 4-(4-aminophenoxy)phenol by a Pd/activated carbon catalyst in ethanolic hydrazine .Molecular Structure Analysis

The molecular structure of 4-(4-Aminophenoxy)phenol consists of 12 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

4-(4-Aminophenoxy)phenol has a density of 1.3±0.1 g/cm3 . It has a boiling point of 384.3±27.0 °C at 760 mmHg . The flash point is 186.2±23.7 °C .科学研究应用

合成与生物学评价

4-氨基苯酚衍生物,包括4-(4-氨基苯氧基)苯酚,已被合成并鉴别出其抗菌和抗糖尿病活性。它们对多种细菌菌株表现出广谱活性,并显着抑制淀粉酶和葡萄糖苷酶,表明具有潜在的抗糖尿病特性。此外,DNA相互作用研究表明这些化合物可能是很有前途的抗癌剂(Rafique et al., 2022)。

化学合成与材料科学

4-(4-氨基苯氧基)苯酚已用于合成聚(4-氨基苯酚)以吸附银离子,表现出显着的吸附能力和形成纳米颗粒的潜力(Duan et al., 2014)。它还用于生产新型聚(砜醚酰亚胺),展示了其在制造热稳定和高溶解性聚合物中的作用(Abbasi et al., 2015)。

环境应用

在环境科学中,4-氨基苯酚的衍生物,如4-(4-氨基苯氧基)苯酚,已在环境污染物的降解方面进行了探索。例如,一项关于罗多球菌SAO101降解对硝基苯酚的研究突出了这些化合物潜在的环境应用(Kitagawa et al., 2004)。

药学应用

该化合物已用于识别酶中的结合位点,如UDP-葡萄糖醛酸转移酶,这在药物代谢中很重要。这对于理解药物相互作用和代谢途径至关重要(Xiong et al., 2006)。

电化学应用

一项研究证明了酚羟基官能化氧化石墨烯用于超级电容器,其中4-氨基苯酚用作还原剂和结构改性剂。这表明其在开发高性能储能器件方面的潜力(Zhang et al., 2019)。

安全和危害

作用机制

Target of Action

It’s known that similar compounds have been designed and synthesized based on the analysis of the binding patterns of cabozantinib and bms-777607 to met protein . MET protein is a receptor tyrosine kinase that plays a crucial role in cellular survival, growth, and migration .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other phenolic compounds, which often act as antioxidants, neutralizing harmful free radicals in the body .

Biochemical Pathways

Phenolic compounds, such as 4-(4-Aminophenoxy)phenol, are secondary metabolites of plants and are synthesized via the shikimate and acetate-malonate pathways . These pathways lead to the formation of various structures of polyphenols, including phenylpropanoids and flavonoids . The diversity of phenolics affects their biological activity and functional role .

Pharmacokinetics

The bioavailability of phenolic compounds is generally influenced by factors such as molecular size, polarity, and the presence of efflux transporters .

Result of Action

Similar compounds have exhibited moderate to excellent antiproliferative activity against different cell lines .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of phenolic compounds . Factors such as light, UV radiation, temperature, and heavy metals can affect the accumulation and composition of these secondary metabolites, as well as their metabolic regulation .

属性

IUPAC Name |

4-(4-aminophenoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,14H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZLLFXFYSNLKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminophenoxy)phenol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dichlorobenzyl)-2-methyl-6-[(phenylsulfinyl)methyl]-4-pyrimidinamine](/img/structure/B3129978.png)

![2-Methyl-4-(4-methylpiperazino)-6-[(phenylsulfonyl)methyl]pyrimidine](/img/structure/B3129985.png)

![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]morpholine](/img/structure/B3129990.png)

![4-[6-(Methoxymethyl)-2-phenylpyrimidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B3129996.png)

![4-(Methylsulfanyl)-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine](/img/structure/B3130013.png)

![N-allyl-6-[(methylsulfonyl)methyl]-2-phenyl-4-pyrimidinamine](/img/structure/B3130020.png)

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-phenylpyrimidine](/img/structure/B3130024.png)

![4-(2-Methoxycarbonylethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3130060.png)